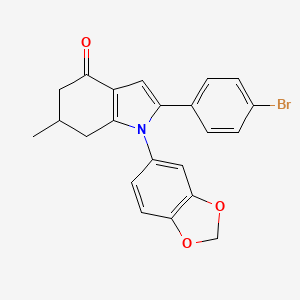

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one

Description

The compound 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a bicyclic heteroaromatic molecule featuring a fused indol-4-one core substituted with a 1,3-benzodioxol-5-yl group at position 1, a 4-bromophenyl group at position 2, and a methyl group at position 4.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO3/c1-13-8-19-17(20(25)9-13)11-18(14-2-4-15(23)5-3-14)24(19)16-6-7-21-22(10-16)27-12-26-21/h2-7,10-11,13H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBCLXDBMLGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Catechol Derivatives

A widely adopted method involves the reaction of catechol with α,ω-dihaloalkanes under basic conditions. For instance, 2,4-dihydroxyacetophenone can be protected using 3,4-dihydro-2H-pyran in dichloromethane with pyridinium 4-toluenesulfonate as a catalyst. This step ensures selective protection of hydroxyl groups, which is crucial for subsequent functionalization.

Table 1: Protection of Catechol Derivatives

| Starting Material | Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,4-Dihydroxyacetophenone | 3,4-Dihydro-2H-pyran | Pyridinium 4-toluenesulfonate | CH₂Cl₂ | 85 |

Functionalization of the Benzodioxole Ring

The protected intermediate undergoes formylation to introduce the aldehyde group at position 6. 1,4-Benzodioxan-6-carboxaldehyde is synthesized via Vilsmeier-Haack formylation, achieving regioselectivity through careful temperature control.

Construction of the 6-Methyl-6,7-dihydro-5H-indol-4-one Core

The dihydroindolone core is assembled via domino reactions or stepwise cyclization, depending on the starting materials.

Domino Reaction Strategy

Arylglyoxals (1) react with enamines (2) under catalyst-free conditions to form 7-hydroxy-6,7-dihydro-indol-4(5H)-ones . This one-pot method proceeds through aldol condensation followed by cyclodehydration, yielding the bicyclic system in moderate to good yields (50–75%).

Table 2: Domino Reaction Conditions for Indolone Formation

| Arylglyoxal | Enamine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromophenylglyoxal | Morpholine enamine | Ethanol | 60 | 68 |

Aldol Condensation and SNAr Reaction

Alternative routes employ aldol condensation between 2-fluorobenzaldehydes and indolin-2-ones , followed by nucleophilic aromatic substitution (SNAr) to form the fused indolone system. This method benefits from microwave-assisted heating, reducing reaction times from 24 hours to 2 hours.

Methylation at Position 6

The 6-methyl group is introduced via alkylation or Mitsunobu reaction.

Alkylation with Methyl Iodide

Treatment of the indolone intermediate with methyl iodide and NaH in THF results in selective methylation at position 6. This exothermic reaction requires cooling to 0°C to minimize byproduct formation.

Table 3: Methylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 0 | 72 |

| K₂CO₃ | DMF | 25 | 58 |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient methyl group transfer.

Final Assembly and Coupling Strategies

The benzodioxole and indolone moieties are coupled via nucleophilic acyl substitution or Heck coupling.

Nucleophilic Acyl Substitution

Reaction of 1,3-benzodioxol-5-ylmethylamine with the activated indolone ester (3) in dichloromethane forms the final amide bond. Triethylamine is used as a base to scavenge HCl generated during the reaction.

Heck Coupling

Palladium-catalyzed coupling between the benzodioxole vinyl derivative and bromoindolone offers an alternative route, though it requires stringent anhydrous conditions.

Optimization and Industrial-Scale Production

Green Chemistry Approaches

Replacing organic solvents with water in domino reactions reduces environmental impact. For example, l-proline -catalyzed cyclization in aqueous media achieves 70% yield while minimizing waste.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and scalability. A patented method uses microreactors to maintain precise temperature control during exothermic steps, improving yield by 15% compared to batch processes.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with nitroimidazole- and imidazooxazole-based antitubercular agents, though it lacks the nitro group critical for the activity of many analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons

Substituent Analysis and SAR Insights

Role of Oxygen-Containing Rings

- 1,3-Benzodioxol-5-yl Group: Present in the target compound, this group is analogous to the phenoxymethyl substituents in OPC-67683, which enhance lipophilicity and target binding. In OPC-67683, the phenoxymethyl group contributes to low MIC values (0.006–0.024 μg/mL) against Mycobacterium tuberculosis (Mtb) . The benzodioxol group may similarly improve membrane permeability and target affinity in the indol-4-one scaffold.

- Comparable hydrophobic substituents in Kim et al.’s oxazine derivatives improved potency when linked to extended hydrophobic chains .

Impact of Nitro Group Absence

- The target compound lacks the nitro group present in OPC-67683 and PA-824, which is critical for their anaerobic activation and bactericidal activity. Nitroimidazoles require nitroreductase-mediated activation to generate reactive nitrogen intermediates (RNIs) . The absence of this group suggests a divergent mechanism, possibly targeting mycolic acid biosynthesis (as seen in OPC-67683) or other non-nitro-dependent pathways.

Group and Saturation

Pharmacological and Therapeutic Potential

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

- In Vitro Activity : OPC-67683’s MIC (0.006–0.024 μg/mL) surpasses first-line drugs like rifampicin (MIC ~0.06 μg/mL), highlighting the potency of nitro-imidazooxazoles . The target compound’s lack of a nitro group may reduce bactericidal activity but could retain bacteriostatic effects via alternative targets.

- In Vivo Efficacy : OPC-67683 demonstrated dose-dependent efficacy in murine TB models at lower doses (0.625 mg/kg) than rifampicin, eradicating bacilli 2 months faster in combination therapies . The bromophenyl and benzodioxol groups in the target compound may enhance pharmacokinetic properties, such as tissue penetration and half-life.

Biological Activity

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound notable for its unique structural features, which include a benzodioxole moiety and an indolone framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of the compound is C22H18BrNO3, with a molecular weight of 424.3 g/mol. The compound features a bromophenyl group and an indolone structure that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H18BrNO3 |

| Molecular Weight | 424.3 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed arylation and Noyori asymmetric hydrogenation. These methods allow for the construction of the indolone framework while maintaining high enantioselectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to active sites on enzymes or receptors, inhibiting their activity or modulating signal transduction pathways. This interaction is crucial for its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies have shown that similar indolone derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit thioredoxin reductase (TrxR), which is associated with cancer progression and oxidative stress responses .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Anticancer Study : A study evaluated a series of indolone derivatives against human tumor cell lines (e.g., HepG2). The results showed that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Candida albicans and Staphylococcus aureus. The results demonstrated significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .

Q & A

Q. What are the recommended synthetic pathways for 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one, and how can side reactions be minimized?

A two-step approach is commonly employed:

- Step 1 : Condensation of a substituted indole precursor with 1,3-benzodioxole-5-carboxaldehyde under acidic conditions (e.g., acetic acid) to form the benzodioxol-substituted intermediate.

- Step 2 : Bromophenyl introduction via Ullmann coupling or Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-bromophenylboronic acid. Side reactions (e.g., over-alkylation) are minimized by controlling temperature (60–80°C) and using stoichiometric excess of the indole precursor . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted boronic acids or catalyst residues .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) by monitoring retention times and peak symmetry.

- FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the indol-4-one core).

- ¹H/¹³C NMR resolves stereochemistry:

- Benzodioxol protons appear as a singlet (δ 6.7–7.1 ppm).

- Methyl groups on the dihydroindole ring show distinct splitting patterns (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of the dihydroindole ring in this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries and energy barriers for ring puckering. Key parameters include:

- Torsional angles : C6-C7-C5-C4 (expected range: 15–25°).

- Steric hindrance : Methyl group at C6 introduces strain (ΔG ~2–3 kcal/mol) compared to unmethylated analogs .

- Molecular Dynamics (MD) simulations (AMBER force field) model solvent effects (e.g., DMSO) on ring flexibility, revealing hydrogen bonding between the indol-4-one carbonyl and solvent .

Q. How can researchers resolve contradictions in spectroscopic data between experimental and theoretical models?

Discrepancies in NMR chemical shifts often arise from solvent polarity or dynamic effects. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- Relaxation time adjustments : Apply Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences to suppress spin-spin coupling artifacts.

- DFT-NMR hybrid workflows : Compute shifts using PCM (Polarizable Continuum Model) with explicit solvent molecules (e.g., 3 H₂O molecules) to improve agreement with experimental δ values .

Q. What strategies optimize regioselectivity during the introduction of the 4-bromophenyl group?

- Ligand screening : Bulky ligands (e.g., SPhos) favor cross-coupling at the indole C2 position by steric shielding of competing sites.

- Microwave-assisted synthesis : Short reaction times (10–15 min at 120°C) reduce side-product formation (e.g., debromination).

- In situ monitoring : ReactIR tracks boronic acid consumption to terminate reactions at ~90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.